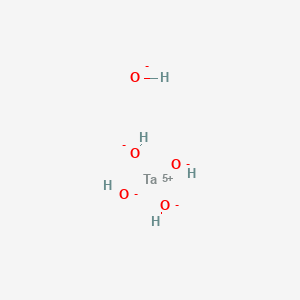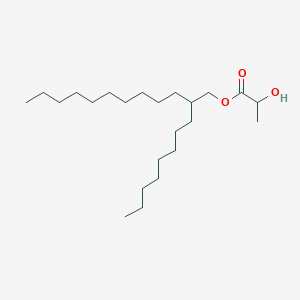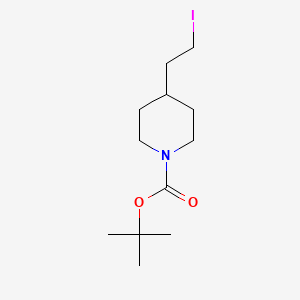
4,6-Dimetoxi-2-pirimidinil urea
Descripción general
Descripción
“4,6-Dimethoxy-2-pyrimidinyl urea” is a chemical compound with the molecular formula C7H10N4O3 . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 2 ethers (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of “4,6-Dimethoxy-2-pyrimidinyl urea” involves oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine with H5IO6/CrO3 in ethyl acetate at room temperature .Molecular Structure Analysis
The molecular structure of “4,6-Dimethoxy-2-pyrimidinyl urea” includes a pyrimidine ring with two methoxy groups attached at the 4 and 6 positions, and a urea group attached at the 2 position . The molecular weight is 198.179 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethoxy-2-pyrimidinyl urea” include a melting point of 189-199 °C, a density of 1.374±0.06 g/cm3 (Predicted), and a pKa of 11.46±0.70 (Predicted) .Aplicaciones Científicas De Investigación
Agricultura: Desarrollo de herbicidas
4,6-Dimetoxi-2-pirimidinil urea: es un intermedio clave en la síntesis de varios herbicidas sulfonilúreicos . Estos herbicidas se utilizan para controlar una amplia gama de malezas en cultivos como el algodón y la caña de azúcar al inhibir la enzima vegetal acetolactato sintasa (ALS), que es crucial para la síntesis de aminoácidos esenciales.
Ciencias ambientales: Estudios de fotodegradación
El comportamiento ambiental de los herbicidas sulfonilúreicos, que incluyen derivados de This compound, es un área de estudio significativa. La investigación se ha centrado en la fotodegradación de estos compuestos en el suelo y los minerales, evaluando su persistencia y descomposición en diversas condiciones ambientales .
Medicina: Diseño y síntesis de fármacos
Si bien hay menos información disponible sobre el uso directo de This compound en aplicaciones medicinales, sus motivos estructurales se encuentran en varios diseños de fármacos. Su papel en el desarrollo de productos farmacéuticos radica en su potencial como bloque de construcción para compuestos más complejos con actividad biológica .
Bioquímica: Análisis de rutas metabólicas
En bioquímica, This compound y sus derivados se utilizan para estudiar las vías metabólicas en las plantas, particularmente las relacionadas con la síntesis de aminoácidos. Al inhibir enzimas específicas, los investigadores pueden rastrear los efectos sobre el flujo metabólico y comprender el crecimiento y desarrollo de las plantas .
Ciencia de materiales: Síntesis de materiales avanzados
Las propiedades químicas de This compound la convierten en una candidata para la síntesis de materiales avanzados. Sus derivados podrían utilizarse potencialmente en la creación de polímeros o recubrimientos con propiedades específicas deseadas, como una mayor durabilidad o resistencia a los factores estresantes ambientales .
Química analítica: Estándares de referencia
This compound: sirve como material de referencia en química analítica. Se utiliza para calibrar instrumentos y validar métodos, asegurando la precisión y exactitud de las mediciones analíticas, particularmente en el análisis de residuos de herbicidas en alimentos y muestras ambientales .
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dimethoxy-2-pyrimidinyl urea is the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth .
Mode of Action
4,6-Dimethoxy-2-pyrimidinyl urea acts by inhibiting the activity of ALS/AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant. This deficiency ultimately inhibits the growth of the plant .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. Specifically, it inhibits the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively, by inhibiting the enzyme ALS/AHAS . This inhibition disrupts the downstream synthesis of the amino acids valine, leucine, and isoleucine, which are crucial for plant growth .
Result of Action
The inhibition of ALS/AHAS by 4,6-Dimethoxy-2-pyrimidinyl urea leads to a deficiency of branched-chain amino acids in the plant. This deficiency disrupts protein synthesis and plant growth, leading to the death of the plant . This makes 4,6-Dimethoxy-2-pyrimidinyl urea an effective herbicide.
Action Environment
The action of 4,6-Dimethoxy-2-pyrimidinyl urea can be influenced by various environmental factors. For instance, the compound’s photodegradation may be affected by the presence of soil surrogates such as silica and clay minerals . These minerals can retain and protect the compound from photodegradation, thereby influencing its efficacy as a herbicide
Propiedades
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431580 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151331-81-6 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















